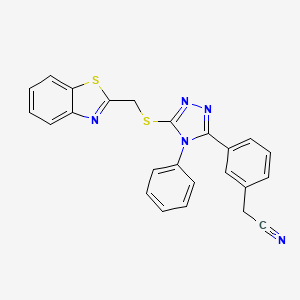
Ltb4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ltb4-IN-2 is a compound known for its role as an inhibitor of leukotriene B4 (LTB4), a proinflammatory lipid mediator. LTB4 is derived from arachidonic acid and is involved in various inflammatory responses. This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases and conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ltb4-IN-2 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ltb4-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ltb4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of leukotriene B4 and its effects on various chemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis, asthma, and atherosclerosis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
Ltb4-IN-2 exerts its effects by inhibiting the activity of leukotriene B4. It binds to the leukotriene B4 receptor (LTB4R1), preventing LTB4 from interacting with its receptor. This inhibition reduces the recruitment and activation of inflammatory cells, thereby mitigating inflammation. The molecular targets involved include the LTB4 receptor and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Similar Compounds
Leukotriene A4 hydrolase inhibitors: Compounds that inhibit the enzyme responsible for converting leukotriene A4 to leukotriene B4.
Leukotriene receptor antagonists: Compounds that block the binding of leukotrienes to their receptors.
Uniqueness of Ltb4-IN-2
This compound is unique due to its high specificity and potency in inhibiting leukotriene B4. Unlike other inhibitors, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for inflammatory diseases. Its ability to selectively target the LTB4 receptor makes it a valuable compound for research and drug development.
Properties
Molecular Formula |
C24H17N5S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[3-[5-(1,3-benzothiazol-2-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C24H17N5S2/c25-14-13-17-7-6-8-18(15-17)23-27-28-24(29(23)19-9-2-1-3-10-19)30-16-22-26-20-11-4-5-12-21(20)31-22/h1-12,15H,13,16H2 |
InChI Key |
QQBHFZLRDKHEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CC(=C5)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


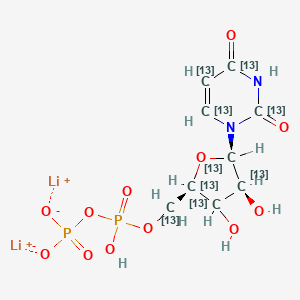
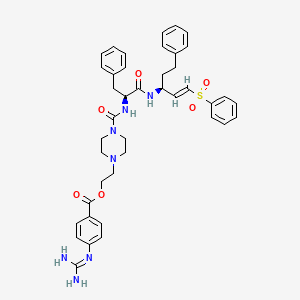


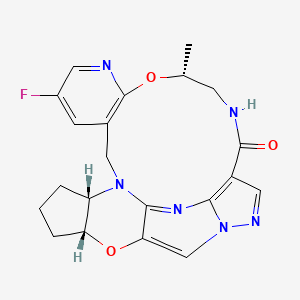
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
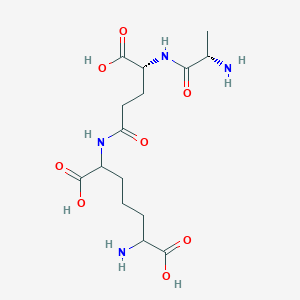

![7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione](/img/structure/B12377757.png)
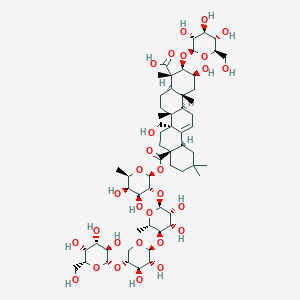
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)

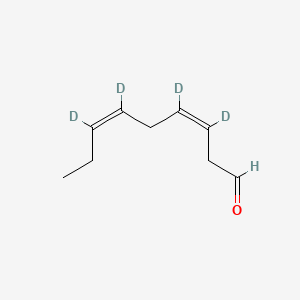
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)
